(1S,2S)-2-Methyl-cyclopentylamine
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Overview
Description
(1S,2S)-2-Methyl-cyclopentylamine is a chiral amine compound with a cyclopentane ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-cyclopentylamine can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-cyclopentylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-2-Methyl-cyclopentylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methyl-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methyl-cyclopentylamine: This is the enantiomer of (1S,2S)-2-Methyl-cyclopentylamine and has similar chemical properties but different biological activities.
Cyclopentylamine: Lacks the methyl substitution and has different reactivity and applications.
2-Methyl-cyclopentanol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. This makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Properties
IUPAC Name |
(1S,2S)-2-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZADCGUWTCH-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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